molecular formula C8H16N2O2 B6246114 3-(tert-butoxy)azetidine-1-carboxamide CAS No. 2157999-93-2

3-(tert-butoxy)azetidine-1-carboxamide

Cat. No. B6246114
CAS RN: 2157999-93-2
M. Wt: 172.2
InChI Key:
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Description

3-(tert-Butoxy)azetidine-1-carboxamide (3-TBAZ) is an organic compound that has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. 3-TBAZ belongs to the class of azetidines, which are five-membered cyclic amines containing a nitrogen atom in the middle. It has been found to have various biological activities, including antimicrobial, anti-inflammatory, and antifungal activities. In addition, 3-TBAZ has been used as a building block in organic synthesis and as a starting material for the synthesis of various organic compounds.

Mechanism of Action

The exact mechanism of action of 3-(tert-butoxy)azetidine-1-carboxamide is not yet fully understood. However, it is believed that 3-(tert-butoxy)azetidine-1-carboxamide may act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 3-(tert-butoxy)azetidine-1-carboxamide may also interact with other enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(tert-butoxy)azetidine-1-carboxamide have not been extensively studied. However, it has been found to have various biological activities, including antimicrobial, anti-inflammatory, and antifungal activities. In addition, 3-(tert-butoxy)azetidine-1-carboxamide has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(tert-butoxy)azetidine-1-carboxamide in laboratory experiments include its availability, low cost, and ease of synthesis. In addition, 3-(tert-butoxy)azetidine-1-carboxamide is a stable compound and can be stored for long periods of time without degradation. However, there are some limitations to using 3-(tert-butoxy)azetidine-1-carboxamide in laboratory experiments. For example, it is a relatively new compound and its biological activity has not been extensively studied. In addition, it is not known whether 3-(tert-butoxy)azetidine-1-carboxamide can be used in vivo, and its safety and toxicity have not been fully evaluated.

Future Directions

The potential applications of 3-(tert-butoxy)azetidine-1-carboxamide are still being explored. Some potential future directions include further research into its potential therapeutic applications, such as its use as an inhibitor of the enzyme acetylcholinesterase or as an anti-inflammatory agent. In addition, further research into its biochemical and physiological effects, as well as its safety and toxicity, could be beneficial. Finally, further research into the synthesis of 3-(tert-butoxy)azetidine-1-carboxamide and its derivatives could lead to the development of novel compounds with improved biological activities.

Synthesis Methods

The synthesis of 3-(tert-butoxy)azetidine-1-carboxamide involves a two-step reaction. The first step is the reaction of tert-butylbromide with azetidine-1-carboxylic acid to form the corresponding tert-butoxyazetidine-1-carboxamide. The second step is the hydrolysis of the tert-butoxyazetidine-1-carboxamide to yield 3-(tert-butoxy)azetidine-1-carboxamide. This reaction can be carried out in aqueous solution, using a base such as sodium hydroxide or potassium hydroxide.

Scientific Research Applications

3-(tert-butoxy)azetidine-1-carboxamide has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. In particular, it has been used as a building block in organic synthesis, as a starting material for the synthesis of various organic compounds, and as a potential therapeutic agent. It has also been used in the synthesis of various drugs, including antifungal agents and anti-inflammatory drugs. In addition, 3-(tert-butoxy)azetidine-1-carboxamide has been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine in the nervous system.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-(tert-butoxy)azetidine-1-carboxamide can be achieved through a multi-step process involving the protection of an amine group, followed by cyclization and deprotection.", "Starting Materials": [ "tert-butyl carbamate", "4-bromo-1-butene", "sodium hydride", "N,N-dimethylformamide", "acetic acid", "sodium hydroxide", "acetic anhydride", "ammonium chloride" ], "Reaction": [ "tert-butyl carbamate is reacted with 4-bromo-1-butene in the presence of sodium hydride and N,N-dimethylformamide to form the protected amine intermediate", "the protected amine intermediate is then cyclized using acetic acid and sodium hydroxide to form the azetidine ring", "the resulting azetidine intermediate is then deprotected using acetic anhydride and ammonium chloride to yield the final product, 3-(tert-butoxy)azetidine-1-carboxamide" ] }

CAS RN

2157999-93-2

Molecular Formula

C8H16N2O2

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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